molecular formula C10H18N2O2 B12113419 Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- CAS No. 1184459-01-5

Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]-

Cat. No.: B12113419
CAS No.: 1184459-01-5
M. Wt: 198.26 g/mol
InChI Key: WLKILPJMVLQHQT-UHFFFAOYSA-N
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Description

Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylamino group and a tetrahydro-2-furanyl group, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopropylamine with an appropriate acylating agent to form the cyclopropylamino intermediate. This intermediate is then reacted with a tetrahydro-2-furanyl derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of catalysts to enhance reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Acetamide: A simpler analog without the cyclopropylamino and tetrahydro-2-furanyl groups.

    Cyclopropylamine: Contains the cyclopropylamino group but lacks the acetamide and tetrahydro-2-furanyl components.

    Tetrahydrofuran: Features the tetrahydro-2-furanyl group but does not include the acetamide or cyclopropylamino groups.

Uniqueness

Acetamide, 2-(cyclopropylamino)-N-[(tetrahydro-2-furanyl)methyl]- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

1184459-01-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(cyclopropylamino)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C10H18N2O2/c13-10(7-11-8-3-4-8)12-6-9-2-1-5-14-9/h8-9,11H,1-7H2,(H,12,13)

InChI Key

WLKILPJMVLQHQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)CNC2CC2

Origin of Product

United States

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